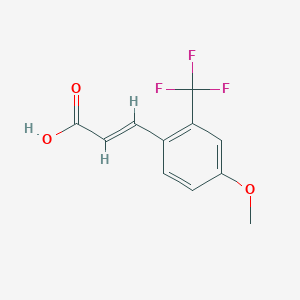

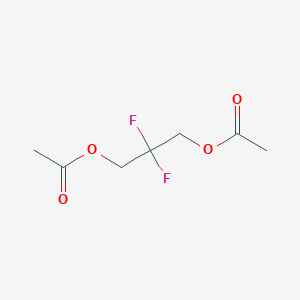

![molecular formula C12H22N2O3 B1465408 1-[(Butylcarbamoyl)methyl]piperidin-3-carbonsäure CAS No. 1181801-28-4](/img/structure/B1465408.png)

1-[(Butylcarbamoyl)methyl]piperidin-3-carbonsäure

Übersicht

Beschreibung

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Pharmakologie

Piperidinderivate, einschließlich 1-[(Butylcarbamoyl)methyl]piperidin-3-carbonsäure, sind in der pharmazeutischen Industrie von großer Bedeutung. Sie sind in über zwanzig Klassen von Arzneimitteln vorhanden und spielen eine bedeutende Rolle bei der Entwicklung von Medikamenten . Diese Verbindung kann zur Synthese verschiedener biologisch aktiver Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen, wie z. B. Antikrebs-, Antiviral- und entzündungshemmenden Medikamenten .

Biotechnologie und Proteinforschung

In der Biotechnologie dient diese Verbindung als starrer Linker bei der Entwicklung von PROTACs (Proteolyse Targeting Chimeras) für den gezielten Abbau von Proteinen . Sie ist maßgeblich an der Herstellung von bifunktionalen Molekülen beteiligt, die an bestimmte Proteine binden und sie zum Abbau markieren können. Diese Methode wird zunehmend zur Behandlung von Krankheiten wie Krebs eingesetzt.

Materialwissenschaften

Piperidinstrukturen werden in den Materialwissenschaften zur Synthese neuartiger organischer Verbindungen mit potenziellen Anwendungen bei der Herstellung neuer Materialien verwendet. Ihre Fähigkeit als Linker und Bausteine zu fungieren, kann zur Entwicklung von fortschrittlichen Polymeren und Verbundwerkstoffen mit einzigartigen Eigenschaften führen .

Umweltwissenschaften

Die Umweltanwendungen von Piperidinderivaten hängen mit ihrer Rolle bei der Synthese von Verbindungen zusammen, die zur Sanierung der Umwelt eingesetzt werden können. So können sie an der Herstellung von Absorptionsmitteln oder Katalysatoren für den Abbau von Schadstoffen beteiligt sein .

Analytische Chemie

In der analytischen Chemie sind Piperidinderivate wertvoll für ihre Rolle bei der Synthese von Reagenzien und Standards. Diese Verbindungen können zur Entwicklung neuer analytischer Methoden zur Detektion und Quantifizierung verschiedener Substanzen verwendet werden, wodurch die Genauigkeit und Empfindlichkeit analytischer Verfahren verbessert wird .

Vorbereitungsmethoden

The synthesis of 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using

Eigenschaften

IUPAC Name |

1-[2-(butylamino)-2-oxoethyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNIYSGNASVRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)

amine](/img/structure/B1465329.png)

![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)

![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)

![4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester](/img/structure/B1465337.png)

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)